molecular formula C25H28BrN3O B10886189 N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide

N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide

Cat. No.: B10886189
M. Wt: 466.4 g/mol
InChI Key: NPJAMIUKCVLGIS-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a naphthalene-substituted piperazine moiety linked via a propanamide chain to a brominated aromatic ring. This specific architecture suggests potential for diverse biological activity. Piperazine derivatives are well-established in scientific literature as key pharmacophores, particularly in compounds targeting the central nervous system (CNS), with research highlighting their affinity for dopaminergic and serotonergic receptors . Concurrently, the N-(4-bromo-3-methylphenyl)propanamide scaffold has been identified in studies against extensively drug-resistant (XDR) bacterial pathogens, demonstrating that this core structure can be optimized for potent antibacterial effects . The integration of these features makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies, especially in the areas of antimicrobial discovery for gram-negative bacteria and the modulation of neurological targets. The mechanism of action is likely multi-factorial and dependent on the specific biological system under investigation, potentially involving enzyme inhibition or receptor interaction. This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C25H28BrN3O

Molecular Weight

466.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C25H28BrN3O/c1-19-17-22(9-10-24(19)26)27-25(30)11-12-28-13-15-29(16-14-28)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-10,17H,11-16,18H2,1H3,(H,27,30)

InChI Key

NPJAMIUKCVLGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide typically involves multiple steps:

    Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Amidation: The brominated intermediate is then reacted with 3-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)propanoic acid or its derivative under amidation conditions, often using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations Among Analogs

The target compound shares a propanamide backbone with piperazine and aryl substitutions, similar to several compounds in the evidence. Key differences include:

  • Piperazine substituents : Naphthalen-1-ylmethyl (target) vs. fluorobenzyl, dichlorophenyl, or methoxyphenyl groups (analogs).
  • Aryl groups on amide : 4-bromo-3-methylphenyl (target) vs. thiophenyl, fluorophenyl, or pyridinyl derivatives (analogs).

Comparative Analysis of Structural Features

Table 1: Structural Comparison of Selected Analogs
Compound Name Piperazine Substituent Aryl Group on Amide Notable Features Reference
Target Compound Naphthalen-1-ylmethyl 4-Bromo-3-methylphenyl High lipophilicity due to naphthalene -
3-(4-(4-Fluorobenzyl)piperazin-1-yl)-N-(3-(4-chloro-3-methoxyphenyl)phenyl)propanamide 4-Fluorobenzyl 3-(4-Chloro-3-methoxyphenyl)phenyl Antiproliferative activity, kinase inhibition
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2,4-Dichlorophenyl 4-(Thiophen-3-yl)phenyl Extended pentanamide chain
2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide 2-Methoxyphenyl 3-Fluorophenyl Benzoylated amino group
N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide 2-Fluorophenyl 4-Ethoxyphenyl Ethoxy substitution on phenyl
3-(4-Benzylpiperazin-1-yl)-N-(3-chloro-2-methylphenyl)propanamide Benzyl 3-Chloro-2-methylphenyl Chloro-methyl substitution

Research Findings and Pharmacological Implications

Antiproliferative and Kinase Inhibitory Analogs

  • Compound 1m (): Exhibits potent antiproliferative activity linked to kinase inhibition, attributed to its 4-fluorobenzyl-piperazine and pyridinyl-phenyl groups. The target compound’s naphthalene group may offer similar or improved activity due to enhanced hydrophobic interactions .
  • Compound 4l (): A benzothiazole-piperazine derivative with antitumor activity, suggesting that bulky aromatic systems (like naphthalene) could optimize DNA intercalation or enzyme inhibition .

Selectivity and Receptor Interactions

  • Compound 7g () and Compound 3k (): Demonstrate the role of halogen and methoxy groups in modulating dopamine receptor selectivity. The target compound’s bromine and methyl groups may similarly fine-tune receptor binding .
  • N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide (): Highlights how electron-donating groups (ethoxy) on the aryl ring influence hydrogen bonding and bioavailability .

Biological Activity

N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a propanamide backbone, which is essential for its biological activity.
  • Substituents : The presence of a bromo group and a methyl group on the phenyl ring, along with a naphthalenylmethyl piperazine moiety, contributes to its pharmacological properties.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Receptor Binding : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and signaling.

Efficacy Against Pathogens

Research indicates that this compound demonstrates notable antimicrobial activity. For instance, it has been tested against several bacterial strains with varying degrees of effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Antidepressant-like Effects

In a study assessing the antidepressant-like effects of various compounds, this compound was evaluated for its ability to modulate serotonin levels in animal models. Results indicated a significant increase in serotonin concentrations, correlating with reduced depressive-like behaviors in treated subjects. This positions the compound as a candidate for further exploration in mood disorder therapies.

Anticancer Activity

Another notable study investigated the anticancer properties of the compound against various cancer cell lines. The results demonstrated that it inhibited cell proliferation effectively, particularly in breast cancer cell lines, where IC50 values were reported at approximately 25 µM. This suggests potential for development as an anticancer therapeutic agent.

Q & A

Basic: What are the optimal synthetic routes for N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide, and how can structural integrity be confirmed post-synthesis?

The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 4-bromo-3-methylaniline with a propanoic acid derivative to form the amide backbone.
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution or amide bond activation.
  • Step 3: Functionalization of the piperazine nitrogen with a naphthalen-1-ylmethyl group using alkylation or reductive amination .

Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify regiochemistry and substitution patterns (e.g., aromatic proton splitting for bromophenyl and naphthalene groups) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared (IR) Spectroscopy: Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy: Critical for confirming stereochemistry and detecting impurities. For example, splitting patterns in ¹H NMR distinguish between para- and meta-substituted aryl groups .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines separation with mass analysis to assess purity and detect byproducts .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns and UV detection .

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